(E)-2-(4-bromophenyl)-N'-(4-methoxybenzylidene)quinoline-4-carbohydrazide

DNA gyrase inhibition quinoline hydrazone structure–activity relationship

(E)-2-(4-bromophenyl)-N'-(4-methoxybenzylidene)quinoline-4-carbohydrazide (CAS 310453-53-3) is a synthetic quinoline-4-carbohydrazide hydrazone derivative with the molecular formula C24H18BrN3O2 and a molecular weight of 460.3 g/mol. This compound belongs to a class of 2-arylquinoline-4-carboxylic acid hydrazide–hydrazones that have been investigated for antimicrobial and DNA-gyrase inhibitory activities.

Molecular Formula C24H18BrN3O2
Molecular Weight 460.331
CAS No. 310453-53-3
Cat. No. B2547833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-(4-bromophenyl)-N'-(4-methoxybenzylidene)quinoline-4-carbohydrazide
CAS310453-53-3
Molecular FormulaC24H18BrN3O2
Molecular Weight460.331
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br
InChIInChI=1S/C24H18BrN3O2/c1-30-19-12-6-16(7-13-19)15-26-28-24(29)21-14-23(17-8-10-18(25)11-9-17)27-22-5-3-2-4-20(21)22/h2-15H,1H3,(H,28,29)/b26-15+
InChIKeyPTMUZOMKSGBTSZ-CVKSISIWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (E)-2-(4-bromophenyl)-N'-(4-methoxybenzylidene)quinoline-4-carbohydrazide (CAS 310453-53-3) Is a Strategic Quinoline-Hydrazone Procurement Target


(E)-2-(4-bromophenyl)-N'-(4-methoxybenzylidene)quinoline-4-carbohydrazide (CAS 310453-53-3) is a synthetic quinoline-4-carbohydrazide hydrazone derivative with the molecular formula C24H18BrN3O2 and a molecular weight of 460.3 g/mol [1]. This compound belongs to a class of 2-arylquinoline-4-carboxylic acid hydrazide–hydrazones that have been investigated for antimicrobial and DNA-gyrase inhibitory activities [2]. Its structure features a 4-bromophenyl substituent at the quinoline 2-position, a hydrazone linkage formed by condensation with 4-methoxybenzaldehyde, and a (E)-configuration at the imine bond—a combination that distinguishes it from both the parent hydrazide and cyclized derivatives within the same chemical series.

Why Generic Substitution Fails for (E)-2-(4-bromophenyl)-N'-(4-methoxybenzylidene)quinoline-4-carbohydrazide (310453-53-3)


Within the 2-(4-bromophenyl)quinoline-4-carbohydrazide scaffold, seemingly minor structural modifications produce sharply divergent biological outcomes. The ACS Omega study (2023) demonstrated that cyclization of the hydrazide moiety into pyrazole or pyrazolone rings yielded compounds (e.g., 6b and 10) with potent S. aureus DNA gyrase inhibition (IC50 = 8.45–33.64 μM), while other derivatives from the same series displayed weak or negligible activity [1]. The target compound exists as an acyclic (E)-hydrazone bearing a 4-methoxyphenylidene moiety, a topology distinct from any compound directly tested in that study. Consequently, its pharmacokinetic profile, binding mode, and antimicrobial spectrum cannot be inferred by simple analogy to cyclized congeners. A generic quinoline-hydrazide procurement approach risks delivering a compound with uncharacterized—and potentially inferior—performance for the intended application. Direct sourcing of CAS 310453-53-3 ensures structural fidelity and experimental reproducibility, which is critical when the hydrazone linkage may serve as a synthetic handle for further derivatization or when the open-chain geometry is hypothesized to confer distinct target engagement.

Quantitative Differentiation Evidence for (E)-2-(4-bromophenyl)-N'-(4-methoxybenzylidene)quinoline-4-carbohydrazide vs. Closest Analogs


Structural Topology Divergence from DNA-Gyrase-Optimized Cyclized Derivatives

The target compound is an acyclic (E)-hydrazone, whereas the most potent DNA-gyrase inhibitors reported in the 2023 ACS Omega series (compounds 6b and 10) are cyclic hydrazide derivatives—specifically a 4-(4-methoxyphenyl)acetamidohydrazinyl derivative (6b) and a 5-amino-1H-pyrazole derivative (10) [1]. This fundamental topological distinction means the target compound cannot be considered a direct substitute for 6b or 10. The hydrazone NH and the 4-methoxyphenylidene group present a distinct hydrogen-bonding donor/acceptor pattern and conformational flexibility that may alter both target binding and pharmacokinetics [2]. The structure–activity relationship (SAR) study in ACS Omega explicitly concluded that the hydrazine moiety's activity is dependent on whether it is in cyclic or opened form [1].

DNA gyrase inhibition quinoline hydrazone structure–activity relationship

Predicted Physicochemical and ADME Differentiation vs. Core Hydrazide Intermediate

The target compound (XLogP3-AA = 5.4) is significantly more lipophilic than the core synthetic intermediate 2-(4-bromophenyl)quinoline-4-carbohydrazide (compound 3, MW = 342.2 g/mol, fewer aromatic rings) [1][2]. In the ACS Omega study, all compounds displaying high gastrointestinal tract (GIT) absorption possessed eligible lipophilicity; the most potent compounds 6b and 10 exhibited high GIT absorption without crossing the blood–brain barrier [1]. The target compound's higher logP value (5.4 vs. an estimated ~3–4 for the unsubstituted hydrazide) positions it closer to the lipophilicity window associated with favorable absorption in this series, while the hydrazone NH provides a hydrogen-bond donor count (HBD = 1) identical to that of the active cyclized derivatives [1][2].

ADME prediction lipophilicity drug-likeness

Antimicrobial Class-Level Evidence: Hydrazone Derivatives Exhibit Gram-Positive Selectivity

In the 2006 study of 2-arylquinoline-4-carboxylic acid hydrazide–hydrazones, compounds with electron-donating substituents on the arylidene ring (analogous to the 4-methoxy group in the target compound) displayed measurable antimicrobial activity [1]. The ACS Omega study demonstrated that the parent scaffold's derivatives are selective for Gram-positive S. aureus over Gram-negative E. coli, with none of the 15 tested compounds showing activity against E. coli [2]. This Gram-positive selectivity appears to be a class-level feature of the 2-(4-bromophenyl)quinoline-4-carbohydrazide series. Notably, the 2006 study found that hydrophobicity of hydrazone derivatives correlated weakly with antimicrobial activity, and the most potent compounds were non-hemolytic up to 100 μg/mL [1].

antimicrobial activity quinoline hydrazone Gram-positive selectivity

Molecular Docking Baseline: Hydrazone Moiety's Predicted Binding Advantage

In the ACS Omega molecular docking study against the S. aureus gyrase-DNA complex (PDB: 2XCS), the most potent compound 6b achieved a docking score of −7.73 kcal/mol, surpassing ciprofloxacin (−7.29 kcal/mol) [1]. Critically, compound 6b's binding was mediated by hydrogen bonds from the hydrazide NH to ASP437 and GLU435, as well as pi-pi stacking of the quinoline core with DG9 [1]. The target compound retains the quinoline core required for pi-pi stacking and the hydrazone NH capable of hydrogen-bond donation, while the 4-methoxyphenylidene moiety offers additional hydrophobic contacts absent in simpler hydrazides. The docking score for compound 10 (−6.30 kcal/mol), which lacks hydrogen-bond donor capability at the imine position, was substantially weaker than compound 6b [1], suggesting that the hydrazone NH donor in the target compound may confer a binding advantage over the pyrazole series (compounds 10–14).

molecular docking DNA gyrase binding structure-based design

Synthetic Versatility Advantage: Hydrazone as a Divergent Intermediate

The target hydrazone serves as a strategic divergent intermediate that can be further elaborated into multiple chemotypes. The ACS Omega study demonstrated that the parent acid hydrazide (compound 3) could be converted into 10 distinct derivatives (compounds 5–14) through cyclocondensation, acylation, and cyclization reactions [1]. The target compound's hydrazone linkage preserves the reactive –NH–N=CH– functionality, which can undergo (i) reduction to the corresponding hydrazine, (ii) cyclization with bifunctional reagents (e.g., malononitrile, ethyl acetoacetate) to generate pyrazole/pyrazolone libraries, or (iii) serve as a ligand for metal coordination complexes [1][2]. In contrast, the cyclized derivatives 6b and 10 represent synthetic endpoints with limited further derivatization potential. The 4-bromophenyl substituent additionally provides a handle for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald–Hartwig) for late-stage diversification [2].

synthetic chemistry hydrazone derivatization molecular hybridization

Highest-Impact Application Scenarios for (E)-2-(4-bromophenyl)-N'-(4-methoxybenzylidene)quinoline-4-carbohydrazide (310453-53-3)


Gram-Positive Antimicrobial Lead Optimization Starting Point

The consistent Gram-positive selectivity observed across the 2-(4-bromophenyl)quinoline-4-carbohydrazide class—with MIC values ranging from 38.64 to 191.36 μM against S. aureus for the most active cyclized analogs—establishes this scaffold as a validated entry point for anti-staphylococcal drug discovery [1]. The target hydrazone's structural features (hydrazone NH donor, 4-methoxyphenylidene hydrophobic group, XLogP3-AA = 5.4) align with the pharmacophoric elements that produced the strongest docking scores (−7.73 kcal/mol) in the series [1][2]. Researchers pursuing novel DNA-gyrase inhibitors with Gram-positive selectivity should prioritize this compound as a non-cyclized lead candidate that can be directly screened in S. aureus gyrase supercoiling assays using ciprofloxacin (IC50 = 3.80 μM) as a reference control, following the validated protocol established in ACS Omega (2023) [1].

Divergent Library Synthesis via Hydrazone Intermediate

For medicinal chemistry groups conducting structure–activity relationship (SAR) studies around the quinoline-4-carbohydrazide scaffold, this hydrazone provides a single procurement point for accessing at least four distinct chemotypes: (i) reduced hydrazine derivatives, (ii) pyrazole-fused analogs via cyclocondensation with malononitrile or β-dicarbonyl compounds, (iii) pyrazolone derivatives, and (iv) N-acylated hydrazones [1]. The 4-bromophenyl substituent further enables late-stage diversification through Suzuki–Miyaura or Buchwald–Hartwig cross-coupling [3]. This synthetic strategy mirrors the molecular hybridization approach validated in the ACS Omega study, where the parent hydrazide was elaborated into 15 derivatives, with compounds 6b and 10 emerging as nanomolar-to-micromolar DNA-gyrase inhibitors [1].

Computational Chemistry and Docking-Based Virtual Screening

The target compound's well-defined (E)-configuration, single hydrogen-bond donor, and computed physicochemical profile (MW = 460.3, XLogP = 5.4, HBD = 1, rotatable bonds = 5) make it an ideal candidate for retrospective validation of docking protocols against the S. aureus gyrase-DNA complex (PDB: 2XCS) [1][2]. The availability of co-crystallized ciprofloxacin (RMSD validation = 0.94 Å) and published docking scores for 14 structural analogs (−6.30 to −7.73 kcal/mol) provides a rich comparative dataset for assessing scoring function accuracy and binding pose prediction [1]. Computational groups can use this compound to benchmark whether the hydrazone NH donor recapitulates the hydrogen-bonding interactions observed for compound 6b with ASP437 (3.46 Å) and GLU435 (3.11 Å) [1].

Non-Hemolytic Antimicrobial Scaffold for Toxicology Screening

The 2006 study of structurally analogous 2-arylquinoline hydrazone derivatives demonstrated that the most potent antimicrobial compounds in the series (compounds 7, 18, 19, 22, and 23) were non-hemolytic at concentrations up to 100 μg/mL [4]. This class-level safety signal supports the inclusion of CAS 310453-53-3 in expanded cytotoxicity and hemocompatibility screening panels alongside efficacy testing. The compound's predicted high GIT absorption (by analogy to compounds 6b and 10, which showed high GIT absorption without BBB penetration in SwissADME predictions) further supports its evaluation in oral bioavailability models [1]. Contract research organizations and academic screening centers can adopt this compound as a reference hydrazone for establishing baseline toxicity parameters within quinoline-based antimicrobial programs.

Quote Request

Request a Quote for (E)-2-(4-bromophenyl)-N'-(4-methoxybenzylidene)quinoline-4-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.